molecular formula C17H17N3O2S B2566942 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 400081-60-9

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No.: B2566942
CAS No.: 400081-60-9
M. Wt: 327.4
InChI Key: JCLKCETVPJDLNA-WOJGMQOQSA-N
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Description

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles This compound is characterized by its unique structure, which includes a phenyl group, an imidazo[2,1-b][1,3]thiazole core, and a 3-methylbutanoyloxyimino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of a thioamide with an α-haloketone under basic conditions to form the imidazo[2,1-b][1,3]thiazole core.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

    Attachment of the 3-Methylbutanoyloxyimino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[2,1-b][1,3]thiazole core or the phenyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine, often at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various alkylated or acylated derivatives.

Scientific Research Applications

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the 3-methylbutanoyloxyimino group, which may result in different chemical and biological properties.

    6-Phenylimidazo[2,1-b][1,3]thiazole: Similar core structure but without the specific substituents, leading to variations in reactivity and applications.

Uniqueness

5-({[(3-Methylbutanoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the 3-methylbutanoyloxyimino group may enhance its ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

[(E)-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino] 3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-12(2)10-15(21)22-18-11-14-16(13-6-4-3-5-7-13)19-17-20(14)8-9-23-17/h3-9,11-12H,10H2,1-2H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLKCETVPJDLNA-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)ON=CC1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O/N=C/C1=C(N=C2N1C=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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